4-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing the activities of these targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that this compound can be used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridines are known to affect various biochemical pathways in their applications in the agrochemical and pharmaceutical industries .
Result of Action
It’s known that trifluoromethylpyridines can have various effects at the molecular and cellular level, depending on their specific applications in the agrochemical and pharmaceutical industries .
Action Environment
It’s known that the compound can cause severe skin burns and eye damage and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to be involved in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinase enzymes, which play a pivotal role in cell signaling and regulation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels within cells . The specific enzymes that metabolize this compound are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of this compound is critical for its role in biochemical reactions and cellular processes.
Preparation Methods
The synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of trifluoromethylpyridine with bromine and chlorine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities,
Properties
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVFHYZDXBXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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